![molecular formula C15H32NO2- B14479586 [(2-Hydroxyethyl)(tridecyl)amino]oxidanide CAS No. 71783-32-9](/img/structure/B14479586.png)
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyethyl group and a tridecyl chain attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide typically involves the reaction of tridecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tridecylamine with Ethylene Oxide: Tridecylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the hydroxyethyl group.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the tridecyl chain play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)dimethylamine: Similar in structure but with shorter alkyl chains.
(2-Hydroxyethyl)benzylamine: Contains a benzyl group instead of a tridecyl chain.
(2-Hydroxyethyl)ethylamine: Contains an ethyl group instead of a tridecyl chain.
Uniqueness
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactant and emulsifier production.
Eigenschaften
CAS-Nummer |
71783-32-9 |
|---|---|
Molekularformel |
C15H32NO2- |
Molekulargewicht |
258.42 g/mol |
IUPAC-Name |
2-[oxido(tridecyl)amino]ethanol |
InChI |
InChI=1S/C15H32NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17/h17H,2-15H2,1H3/q-1 |
InChI-Schlüssel |
CNECTPSTGYSBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
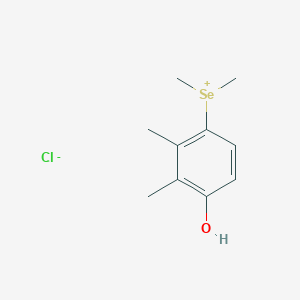

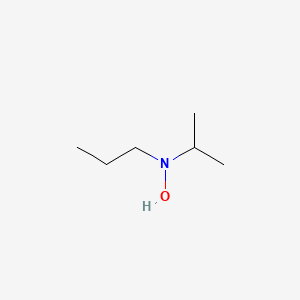
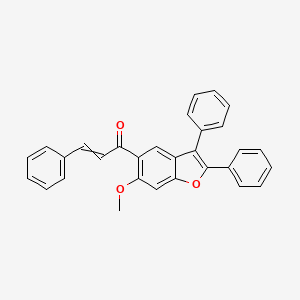
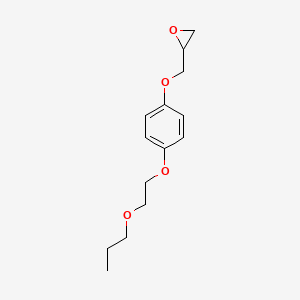
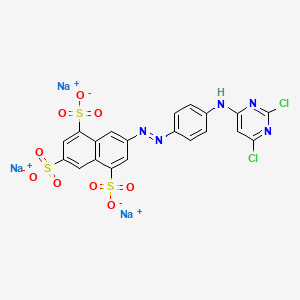
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)


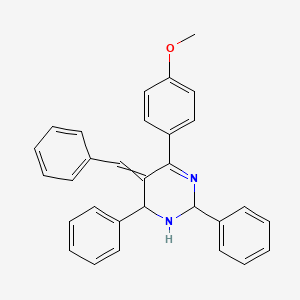
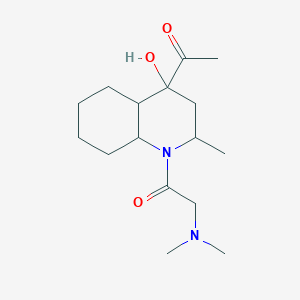
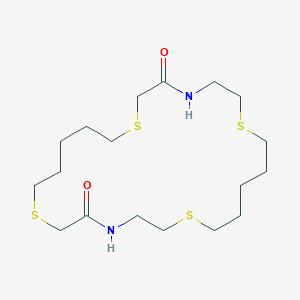
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
